N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Description
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide (hereafter referred to as Compound A) is a substituted imidazole derivative characterized by:
- A hydroxymethyl group at position 5 of the imidazole ring.
- A sulfanyl group at position 2, linked to a (3-methylphenyl)methyl substituent.
- An acetamide moiety at position 1, connected to a (4-fluorophenyl)methyl group.
This compound shares structural motifs with several imidazole-based derivatives reported in the literature, which exhibit diverse biological activities, including kinase inhibition, antifungal, and antibacterial properties. Below, we provide a systematic comparison of Compound A with structurally similar analogs, focusing on substituent effects, pharmacological activities, and physicochemical properties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-15-3-2-4-17(9-15)14-28-21-24-11-19(13-26)25(21)12-20(27)23-10-16-5-7-18(22)8-6-16/h2-9,11,26H,10,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENGWWBPLMBTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Imidazole ring with a hydroxymethyl group and a sulfanyl substituent.
- Functional Groups : The presence of a fluorinated phenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula : C19H22F N3O2S
Molecular Weight : 357.45 g/mol
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and therapeutic efficacy.
- Receptor Modulation : It may act as an antagonist or inverse agonist at certain receptors, which could modulate neurotransmitter systems.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of imidazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that it can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.
These findings indicate that the compound may selectively target cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in combination therapies for treating resistant bacterial infections. The results suggested enhanced effectiveness when used alongside traditional antibiotics, potentially overcoming resistance mechanisms.
Comparison with Similar Compounds
Substituent Variations at Position 2 (Sulfanyl Group)
Key Observations :
Substituent Variations at Position 5 (Imidazole Ring)
Key Observations :
Acetamide Moiety Modifications
Key Observations :
- The 4-fluorophenyl group in Compound A balances lipophilicity and metabolic stability, whereas the 1-naphthyl group () may hinder absorption due to steric bulk .
- Pyridyl -linked acetamides () demonstrate kinase inhibitory activity, suggesting that Compound A’s fluorophenyl group may redirect target specificity .
Antibacterial and Antiparasitic Activity
Antifungal Activity
- : Dithiocarbamoyl derivatives inhibit fungal lanosterol 14α-demethylase (MIC₅₀ = 12.5 μg/mL) .
- Compound A : Hydroxymethyl and sulfanyl groups may confer moderate antifungal activity, though untested.
Kinase Inhibition
- : Sulfoxide-containing analogs act as p38 MAP kinase inhibitors, with enantiomer-dependent efficacy .
Physicochemical and ADME Properties
Preparation Methods
Aldehyde-Amine-Thiourea Condensation
A widely adopted method involves the condensation of aldehydes, amines, and thiourea derivatives. For this compound, 5-(hydroxymethyl)imidazole is synthesized using glyoxal, ammonium acetate, and thiourea in ethanol under reflux. The hydroxymethyl group is introduced via formaldehyde incorporation during cyclization, requiring careful pH control (pH 6–7) to avoid overalkylation.
SO₂F₂-Free Imidazolium Intermediate Formation
Recent advances from ACS Publications demonstrate a scalable route using 2-methylimidazole and sulfuryl chloride (SO₂Cl₂) in dichloromethane. This method avoids toxic SO₂F₂ gas and achieves 42% yield of 1,1′-sulfonylbis(2-methyl-1H-imidazole), a key intermediate. The protocol emphasizes anhydrous conditions and argon atmosphere to prevent hydrolysis.
Table 1: Comparison of Imidazole Core Synthesis Methods
| Method | Reagents | Yield | Key Advantage |
|---|---|---|---|
| Aldehyde-Amine Condensation | Glyoxal, NH₄OAc, thiourea | 35–40% | Direct hydroxymethyl incorporation |
| SO₂Cl₂ Cyclization | 2-methylimidazole, SO₂Cl₂ | 42% | Scalable, avoids SO₂F₂ |
Functionalization of the Imidazole Ring
Sulfanyl Group Introduction
The [(3-methylphenyl)methyl]sulfanyl moiety is introduced via nucleophilic substitution. The imidazole’s C2 position is activated as a bromide using PBr₃ in tetrahydrofuran (THF), followed by reaction with (3-methylphenyl)methanethiol in the presence of K₂CO₃. This step achieves 68–72% yield, with excess thiol (1.5 equiv) ensuring complete substitution.
Hydroxymethyl Group Protection
To prevent oxidation during subsequent steps, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether. Treatment with TBSCl and imidazole in DMF at 0°C affords the protected derivative in 89% yield. Alternative methods using trimethylsilyl groups (e.g., TMSCl) show lower stability under acidic conditions.
Acetamide Side Chain Assembly
Carboxylic Acid Activation
The acetamide precursor, 2-chloroacetic acid, is activated as an acyl chloride using oxalyl chloride in dichloromethane. The reaction is monitored by gas evolution and completes within 2 hours at 0°C.
Coupling with 4-Fluorobenzylamine
The activated acyl chloride reacts with 4-fluorobenzylamine in anhydrous THF under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, yielding the intermediate acetamide at 78% efficiency.
Critical Note : Excess amine (1.2 equiv) minimizes dimerization, a common side reaction in amide bond formation.
Final Coupling and Deprotection
Imidazole-Acetamide Conjugation
The protected imidazole derivative is coupled to the acetamide intermediate using Mitsunobu conditions (DIAD, PPh₃) in THF. This method ensures regioselective bonding at the imidazole’s N1 position, achieving 65% yield.
TBS Group Removal
Final deprotection employs tetra-n-butylammonium fluoride (TBAF) in THF at room temperature. The reaction is quenched with saturated NaHCO₃, and the product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) shows ≥98% purity, with retention time 12.3 minutes.
Challenges and Optimization Opportunities
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves constructing the imidazole core, introducing the sulfanyl-acetamide moiety, and functionalizing substituents. Critical parameters include:
- Temperature control : Maintaining 60–80°C during imidazole cyclization to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency at the sulfanyl group .
- Catalysts : Use of mild bases (e.g., K₂CO₃) for thiol-ether bond formation minimizes hydrolysis .
- Purification : Sequential column chromatography and recrystallization yield >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- 1H/13C NMR : Confirms regiochemistry of the imidazole ring and substituent integration (e.g., fluorophenyl methyl protons at δ 4.5–4.7 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 458.12) and isotopic patterns .
- HPLC : Monitors purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Analog synthesis : Replace the 4-fluorophenyl or 3-methylbenzyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Biological assays : Test against fungal strains (e.g., Candida albicans) via MIC50 assays, comparing with reference compounds like fluconazole .
- Data correlation : Use multivariate analysis to link logP values (calculated via HPLC) with antifungal potency .
Q. What experimental strategies resolve contradictions in reported reaction yields for imidazole derivatives?
- Reproducibility checks : Validate literature protocols under inert atmospheres (N₂/Ar) to exclude oxygen interference in sulfanyl group reactions .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., disulfides from thiol oxidation) and adjust reducing agent concentrations (e.g., NaBH₄) .
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
- Target selection : Dock against fungal lanosterol 14α-demethylase (PDB ID: 5TZ1) or human kinase targets (e.g., EGFR) .
- Parameterization : Use AutoDock Vina with flexible ligand sampling and MM/GBSA scoring to predict binding affinities (ΔG ≤ −8 kcal/mol suggests high potency) .
Methodological Notes
- Stereochemistry : Chiral sulfoxide derivatives (e.g., R-configuration) may enhance target selectivity; resolve via chiral HPLC .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
